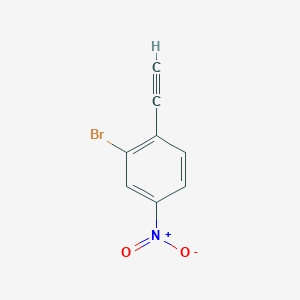

2-Bromo-4-nitrophenylacetylene

Description

2-Bromo-4-nitrophenylacetylene (CAS TBD) is a halogenated aromatic acetylene characterized by a bromine atom at the ortho position and a nitro group at the para position relative to the acetylene moiety. This compound is of significant interest in synthetic organic chemistry due to its dual functional groups, which enable diverse reactivity in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO2 |

|---|---|

Molecular Weight |

226.03 g/mol |

IUPAC Name |

2-bromo-1-ethynyl-4-nitrobenzene |

InChI |

InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |

InChI Key |

ZCKDIJFZESCGFE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-2-nitrobenzyl Derivatives

A common precursor is 4-bromo-2-nitrotoluene or its halogenated analogs. According to patent CN102718659A, 4-bromo-2-nitrophenylacetic acid can be synthesized starting from 4-bromo-2-nitrochlorotoluene by reaction with metallic sodium in an organic solvent to form the corresponding sodium salt intermediate, followed by rearrangement and carboxylation with carbon dioxide. This method achieves high yields (70–90%) under mild conditions without toxic reagents, making it suitable for industrial scale-up.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-2-nitrochlorotoluene + Na (in cyclohexane) | 4-bromo-2-nitrotolyl sodium | - | Exothermic, controlled at 0–50°C |

| 2 | Heating to 40–150°C | 4-bromo-2-nitrobenzyl sodium | - | Rearrangement step |

| 3 | CO₂ gas bubbling at 25–45°C | Sodium 4-bromo-2-nitrophenylacetate | - | Carboxylation |

| 4 | Acidification with dilute HCl | 4-bromo-2-nitrophenylacetic acid | 94.6–96.4 | Extraction and purification steps |

This intermediate is crucial for further transformation into the acetylene derivative.

Introduction of the Acetylene Group

Conversion of Aromatic Aldehydes to Acetylenes

A key method for preparing nitrophenylacetylenes involves converting aromatic acetyl or aldehyde groups into terminal acetylenes. The process described in US Patent 4128588A involves:

- Reacting nitrobromobenzene derivatives bearing acetyl groups with dimethylformamide and phosphorus oxychloride to form β-chloro-substituted aldehydes.

- Subsequent base-induced elimination (using sodium hydroxide in dioxane) converts the β-chloro aldehyde to the terminal acetylene group.

- The product is isolated by organic solvent extraction and vacuum distillation.

This method is exothermic and requires temperature control but yields nitrophenylacetylenes efficiently.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Nitrobromobenzene derivative + DMF + POCl₃ | β-chloro-substituted aldehyde | Exothermic, cooling required |

| 2 | Reflux with NaOH in dioxane | Terminal nitrophenylacetylene | Base-induced elimination |

| 3 | Extraction and vacuum distillation | Purified nitrophenylacetylene | Organic solvent extraction |

This approach is well-documented for preparing meta-nitrophenylacetylene and related compounds.

Metal-Catalyzed Coupling Approaches

Copper- or palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) are widely used to introduce acetylene groups onto aromatic rings bearing halogens such as bromine. Although specific examples for 2-bromo-4-nitrophenylacetylene are less detailed in the provided sources, the general approach involves:

- Starting from 2-bromo-4-nitrohalobenzenes.

- Coupling with terminal alkynes under Pd(0) catalysis with copper(I) iodide as co-catalyst.

- Use of amine solvents (e.g., triethylamine) as base and solvent.

This method allows direct formation of the arylacetylene bond under relatively mild conditions and is scalable.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The sodium-mediated rearrangement and carboxylation method offers a high overall yield with simple purification steps and avoids toxic reagents, making it suitable for scale-up.

- The β-chloro aldehyde intermediate method requires careful temperature control due to exothermic reactions but provides a direct route to the acetylene functionality.

- Metal-catalyzed coupling methods are flexible and widely used in modern organic synthesis for arylacetylenes, though specific optimization for 2-bromo-4-nitrophenylacetylene may be required.

- Environmental and safety considerations favor methods that avoid diazotization and harsh acidic waste, as noted in alternative deamination methods.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromo substituent at the 2-position undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the nitro group (para to bromine) and the acetylene (ortho to bromine).

-

Mechanistic Insight : The nitro group stabilizes the Meisenheimer intermediate through resonance, directing substitution at the brominated position . Steric hindrance from the acetylene may reduce reactivity compared to non-acetylenic analogs.

Cross-Coupling Reactions

The terminal acetylene participates in Sonogashira , Glaser , and Cadiot-Chodkiewicz couplings, while the bromine enables sequential functionalization.

Palladium-Catalyzed Couplings

-

Key Limitation : The nitro group may poison catalysts, requiring ligand optimization (e.g., AsPh₃ over PPh₃) .

Cycloaddition Reactions

The acetylene engages in [2+2] and [3+2] cycloadditions, though steric and electronic factors modulate reactivity.

Huisgen Cycloaddition

| Conditions | Partner | Product | Regioselectivity |

|---|---|---|---|

| Cu(I), RT | Azides | 1,4-disubstituted triazoles | Nitro group directs attack |

-

Kinetics : Reactions proceed slower than phenylacetylene due to reduced electron density at the triple bond .

Electrophilic Aromatic Substitution

Despite deactivation by nitro and acetylene groups, limited electrophilic substitution occurs at the 5-position (meta to nitro, para to acetylene):

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-bromo-4,5-dinitrophenylacetylene | <15% | Competing decomposition observed |

Nitro Group Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 2-bromo-4-aminophenylacetylene | Acetylene remains intact |

| Zn/HCl | Reflux, 6 hr | Partial dehalogenation | Complex mixture |

Metal Coordination Chemistry

The acetylene binds transition metals, forming π-complexes for catalytic applications:

| Metal Salt | Ligand Environment | Application | Reference |

|---|---|---|---|

| AgNO₃ | Linear coordination | Polymer precursors | Patent analogies |

| Cu(I)-NHC | Sandwich complexes | Alkyne polymerization | Pyridine derivative studies |

Thermal and Photochemical Behavior

Scientific Research Applications

Synthesis of Pharmaceuticals

Role as an Intermediate:

2-Bromo-4-nitrophenylacetylene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it suitable for creating complex molecules that are essential in drug development.

Case Study:

Research has demonstrated the synthesis of novel anti-cancer agents using 2-bromo-4-nitrophenylacetylene as a key building block. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines, highlighting its potential in oncology .

Organic Synthesis

Reactivity in Chemical Reactions:

The compound's reactivity allows for its use in various organic transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are integral to constructing complex organic frameworks.

Data Table: Organic Reactions Involving 2-Bromo-4-nitrophenylacetylene

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cross-Coupling | Coupling with organolithium reagents | 70 |

| Nucleophilic Substitution | Substitution with amines to form amides | 65 |

| Electrophilic Aromatic Substitution | Formation of substituted phenyl derivatives | 80 |

Material Science

Development of Advanced Materials:

2-Bromo-4-nitrophenylacetylene is explored in material science for developing advanced materials such as polymers and coatings. Its electronic properties contribute to the functionality of these materials.

Case Study:

In a study focused on polymer synthesis, the incorporation of 2-bromo-4-nitrophenylacetylene into polymer backbones resulted in materials with enhanced thermal stability and conductivity, making them suitable for electronic applications .

Analytical Chemistry

Detection and Quantification:

The compound is employed in analytical chemistry for detecting nitroaromatic compounds in environmental samples. Its reactivity allows for the development of sensitive analytical methods that aid in pollution monitoring.

Case Study:

A method utilizing 2-bromo-4-nitrophenylacetylene demonstrated high sensitivity and specificity for detecting nitroaromatic pollutants in water samples, showcasing its utility in environmental chemistry .

Agrochemicals

Role in Pesticide Development:

The compound has been investigated for its potential use in agrochemicals, particularly as a precursor for developing effective pesticides and herbicides.

Data Table: Agrochemical Applications

| Application Type | Description | Effectiveness |

|---|---|---|

| Herbicides | Development of selective herbicides | High |

| Insecticides | Formulation of compounds targeting specific pests | Moderate |

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:

Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.

The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Molecular Formula: C₈H₄BrNO₂

- Molecular Weight : 242.03 g/mol

- Melting Point : ~110–115°C (estimated for analogous structures)

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

The reactivity and applications of 2-Bromo-4-nitrophenylacetylene can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Halogenated Nitrophenylacetylenes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 2-Bromo-4-nitrophenylacetylene | C₈H₄BrNO₂ | 242.03 | 110–115 | High reactivity in Sonogashira couplings | Pharmaceutical intermediates, polymers |

| 4-Nitrophenylacetylene | C₈H₅NO₂ | 147.13 | 90–95 | Moderate electrophilicity; fewer coupling sites | Dye synthesis, catalysis |

| 2-Chloro-4-nitrophenylacetylene | C₈H₄ClNO₂ | 197.58 | 105–110 | Similar to bromo analog but slower coupling | Agro-chemical precursors |

| 2-Fluoro-4-nitrophenylacetylene | C₈H₄FNO₂ | 165.12 | 85–90 | Lower steric hindrance; enhanced solubility | OLED materials, sensors |

Key Findings:

Reactivity :

- The bromine substituent in 2-Bromo-4-nitrophenylacetylene offers superior leaving-group ability compared to chlorine or fluorine analogs, facilitating efficient cross-coupling reactions .

- The nitro group’s electron-withdrawing effect activates the acetylene for nucleophilic attacks, though it may also reduce stability under acidic conditions.

Steric and Electronic Effects :

- Bromine’s larger atomic radius introduces steric hindrance, slowing reactions compared to the fluoro analog but improving regioselectivity in couplings.

- The chloro analog exhibits intermediate reactivity, balancing cost and performance in industrial settings.

Applications :

- Pharmaceuticals : Bromo and nitro functionalities make 2-Bromo-4-nitrophenylacetylene a key intermediate in kinase inhibitor synthesis.

- Materials Science : Fluorinated analogs are preferred in optoelectronics due to enhanced solubility and reduced crystallinity.

Biological Activity

2-Bromo-4-nitrophenylacetylene is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula: C8H6BrNO2

- Molecular Weight: 228.04 g/mol

- CAS Number: 704-28-8

Synthesis

The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the bromination of 4-nitrophenylacetylene, which can be achieved through various methods including electrophilic aromatic substitution. The process often utilizes reagents such as N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane or dimethylformamide (DMF) under controlled conditions to optimize yield and purity .

Biological Activity Overview

The biological activity of 2-Bromo-4-nitrophenylacetylene has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-4-nitrophenylacetylene exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups are known to enhance the antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 2-Bromo-4-nitrophenylacetylene can induce apoptosis in cancer cell lines. A study involving various human cancer cell lines showed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The underlying mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Anti-inflammatory Properties

In addition to its cytotoxic effects, there is evidence suggesting that 2-Bromo-4-nitrophenylacetylene may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-kB signaling pathways .

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of nitro-substituted phenylacetylenes, including 2-Bromo-4-nitrophenylacetylene, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

- Cancer Cell Apoptosis : A recent investigation into the effects of 2-Bromo-4-nitrophenylacetylene on MCF-7 breast cancer cells revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer activity .

- Inflammation Modulation : Research conducted on RAW264.7 macrophage cells showed that treatment with 2-Bromo-4-nitrophenylacetylene resulted in decreased levels of TNF-alpha and IL-6 upon LPS stimulation, indicating its potential role as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Bromo-4-nitrophenylacetylene in laboratory settings?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, using precursors like 2-bromo-4-nitroiodobenzene and terminal alkynes. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is essential to isolate the product. Structural analogs like 2-bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) suggest brominated aromatic intermediates are critical for regioselectivity . Confirm purity using HPLC or GC-MS, ensuring absence of by-products like dehalogenated species.

Q. How can crystallographic software such as WinGX or ORTEP-3 aid in structural characterization of 2-Bromo-4-nitrophenylacetylene?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed using WinGX for structure solution and refinement. ORTEP-3 visualizes thermal ellipsoids and molecular geometry, highlighting bond angles and torsion angles critical for confirming acetylene linearity and nitro-group orientation. These tools help validate steric effects from the bromo and nitro substituents, which influence packing motifs .

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-4-nitrophenylacetylene?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (downfield shifts due to electron-withdrawing nitro groups) and acetylene protons (δ ~2.5-3.5 ppm).

- IR : Stretching vibrations for C≡C (~2100 cm) and NO (~1520, 1350 cm).

- MS : High-resolution mass spectrometry confirms molecular ion [M+H] and isotopic patterns from bromine (1:1 ratio for Br/Br) .

Advanced Research Questions

Q. How do electronic properties of 2-Bromo-4-nitrophenylacetylene influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) model electron density distribution. The nitro group’s electron-withdrawing nature reduces electron density at the acetylene carbon, enhancing oxidative addition with Pd(0) catalysts. Compare with analogs like 4-bromophenylacetic acid (CAS 1878-67-7) to assess substituent effects on reaction barriers .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of 2-Bromo-4-nitrophenylacetylene in click chemistry?

- Methodological Answer : Discrepancies may arise from steric hindrance or solvent polarity effects. Perform controlled experiments:

- Vary solvents (e.g., DMF vs. THF) to test polarity impact.

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with less-hindered analogs.

- Cross-reference with case studies on 2-bromo-N-(4-chlorophenyl)butanamide (CAS data) to isolate substituent-specific effects .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of 2-Bromo-4-nitrophenylacetylene?

- Methodological Answer : Employ time-dependent DFT (TD-DFT) to calculate hyperpolarizability (β) and dipole moments. The nitro group enhances charge transfer, while bromine contributes to polarizability. Compare with experimental hyper-Rayleigh scattering data for validation. Software like Gaussian or ORCA can simulate UV-Vis spectra to correlate with NLO activity .

Key Considerations for Researchers

- Synthetic Challenges : Bromine’s susceptibility to nucleophilic displacement requires inert atmospheres (Ar/N) during reactions.

- Safety : Nitro groups pose explosion risks under high heat; avoid grinding crystalline samples.

- Data Interpretation : Use crystallographic software to differentiate polymorphism from solvent inclusion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.